molecular formula C12H11ClN2O B7961491 4-(Benzyloxy)-2-chloropyridin-3-amine

4-(Benzyloxy)-2-chloropyridin-3-amine

Cat. No.: B7961491
M. Wt: 234.68 g/mol
InChI Key: VMUFSRNEMKTLIQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloropyridin-3-amine is a pyridine derivative featuring a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and an amine group at the 3-position. Its molecular formula is C₁₂H₁₁ClN₂O, with a molecular weight of 234.69 g/mol.

  • Benzyloxy group introduction via nucleophilic substitution or coupling reactions.
  • Chlorination using reagents like POCl₃ or SOCl₂.
  • Amine functionalization through reduction of nitro groups or Buchwald-Hartwig amination .

Properties

IUPAC Name

2-chloro-4-phenylmethoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-12-11(14)10(6-7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUFSRNEMKTLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloropyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with 2-chloropyridine, a nitration reaction introduces a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or ammonia in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry: : 4-(Benzyloxy)-2-chloropyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: : Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its unique structure allows for the modification and optimization of pharmacological properties.

Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and benzyloxy groups allows for hydrogen bonding and hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Benzyloxy)-2-chloropyridin-3-amine with five structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) TPSA (Ų) GI Absorption Key Features
This compound Cl (2), BnO (4), NH₂ (3) C₁₂H₁₁ClN₂O 234.69 ~60 High Chlorine enhances lipophilicity
6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine BnO (6), NPh₂ (3) C₂₄H₂₁N₃O 367.45 38.3 Moderate Bulky diphenylamine reduces solubility
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine BnO (4), OMe (3), fused triazole C₂₁H₁₈N₄O₂ 366.40 71.2 Low Triazole ring improves metabolic stability
4-Chloro-5-methoxypyridin-3-amine Cl (4), OMe (5), NH₂ (3) C₆H₇ClN₂O 158.59 52.0 High Smaller size increases BBB penetration
4-(Benzyloxy)pyridin-2-amine BnO (4), NH₂ (2) C₁₂H₁₂N₂O 200.24 53.8 High Lacks chlorine; higher solubility
2-(Benzyloxy)pyridin-4-amine BnO (2), NH₂ (4) C₁₂H₁₂N₂O 200.24 53.8 High Altered substituent positions affect electronic properties

Key Observations :

  • Chlorine vs. Methoxy Groups : The chlorine atom in the target compound increases molecular weight and lipophilicity compared to methoxy-containing analogs (e.g., 4-Chloro-5-methoxypyridin-3-amine) .
  • Substituent Position : The 4-benzyloxy-2-chloro-3-amine arrangement in the target compound distinguishes it from analogs like 2-(Benzyloxy)pyridin-4-amine, where substituent positions alter dipole moments and hydrogen-bonding capacity .
  • Heterocyclic Modifications : The triazole-fused derivative in exhibits higher topological polar surface area (TPSA) and lower GI absorption due to its rigid, polar structure .

Biological Activity

4-(Benzyloxy)-2-chloropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and various biological evaluations, including antimicrobial and anti-proliferative properties.

This compound is characterized by its unique structural features, which include a chlorinated pyridine ring and a benzyloxy substituent. These elements contribute to its chemical reactivity and biological activity.

Chemical Structure:

  • Molecular Formula: C11_{11}H10_{10}ClN1_{1}O1_{1}
  • CAS Number: [B7961491]

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the benzyloxy group is introduced at the 4-position of the chloropyridine. This reaction can be optimized using various solvents and catalysts to improve yield and purity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 10–50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain MIC (µg/mL)
E. coli20
S. aureus15
P. aeruginosa30

Anti-Proliferative Activity

This compound has also been evaluated for its anti-proliferative effects on cancer cell lines. In vitro studies using the MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines showed that the compound inhibited cell growth significantly.

Inhibition Data:

  • Cell Line: MDA-MB-231
    • IC50_{50}: 120 nM
  • Cell Line: HCT116
    • IC50_{50}: 130 nM

These findings suggest that the compound may act as a potential lead in cancer therapy, particularly due to its ability to induce apoptosis in malignant cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Cell Cycle Arrest: It has been shown to induce G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
  • Apoptosis Induction: The compound activates apoptotic pathways, leading to programmed cell death in tumor cells.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Activity:
    • Researchers tested the compound against multi-drug resistant strains of bacteria, demonstrating its potential as an alternative therapeutic agent.
  • Cancer Cell Line Studies:
    • A series of experiments were conducted on different cancer cell lines, confirming its anti-cancer properties and suggesting further investigation into its use as a chemotherapeutic agent.

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